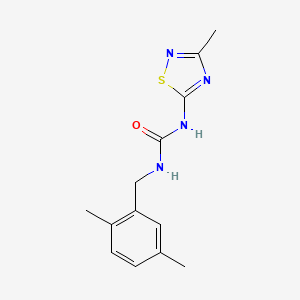![molecular formula C19H28N4O2 B5903420 3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B5903420.png)
3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAP and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MPAP is not fully understood, but it is thought to act through multiple pathways. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. MPAP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPAP has a range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. MPAP has also been shown to decrease levels of inflammatory cytokines, which are molecules that contribute to neuroinflammation and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAP in lab experiments is its potential as a neuroprotective agent. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and for developing potential treatments. However, one limitation is that the mechanism of action of MPAP is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MPAP. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for MPAP and to fully understand its mechanism of action. Another area of interest is its potential as an antidepressant and anxiolytic agent. Additional studies are needed to determine the efficacy and safety of MPAP in treating these conditions. Finally, more research is needed to explore the potential use of MPAP in other areas of scientific research, such as cancer and cardiovascular disease.
Méthodes De Synthèse
The synthesis method for MPAP involves a multi-step process that begins with the reaction of 3-(3-bromo-propyl)-1H-indole with morpholine to form 3-(3-morpholinopropyl)-1H-indole. This intermediate is then reacted with formaldehyde and the resulting compound is treated with propionyl chloride to yield 3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide.
Applications De Recherche Scientifique
MPAP has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a neuroprotective agent. MPAP has been shown to protect against neuronal damage and death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been studied for its potential as an antidepressant and anxiolytic agent, as well as its ability to improve cognitive function.
Propriétés
IUPAC Name |
3-[3-[(3-morpholin-4-ylpropylamino)methyl]indol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c20-19(24)6-9-23-15-16(17-4-1-2-5-18(17)23)14-21-7-3-8-22-10-12-25-13-11-22/h1-2,4-5,15,21H,3,6-14H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPSXSXZLUCMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CN(C3=CC=CC=C32)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5903339.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5903349.png)
![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine](/img/structure/B5903393.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}methanamine](/img/structure/B5903397.png)

![1-(2-amino-2-oxoethyl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)piperidine-3-carboxamide](/img/structure/B5903406.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5903421.png)
![1-(2-furylmethyl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5903429.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}methanamine](/img/structure/B5903432.png)

![N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B5903439.png)